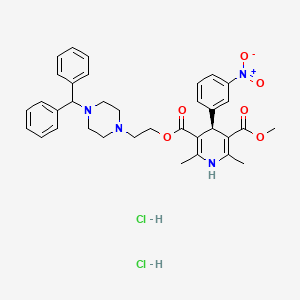
Benzoic acid, 2,2-(2,4(or 4,6)-dihydroxy-1,3-phenylene)bis(azo)bis-, mixed C11-14-branched and linea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2,2-(2,4(or 4,6)-dihydroxy-1,3-phenylene)bis(azo)bis-, mixed C11-14-branched and linear: is a complex organic compound known for its vibrant color properties and applications in various industries. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. These dyes are widely used due to their stability and range of colors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Diazotization and Coupling Reaction:
Step 1 Diazotization: - The synthesis begins with the diazotization of an aromatic amine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form a diazonium salt.
Step 2 Coupling Reaction: - The diazonium salt is then coupled with a phenolic compound under alkaline conditions to form the azo compound. The reaction is typically carried out in an aqueous medium with a pH adjusted to around 8-10 using sodium hydroxide.
-
Industrial Production Methods:
- Industrially, the synthesis is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pH, and reactant concentrations, leading to high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of quinones or other oxidized derivatives.
-
Reduction:
- Reduction of the azo groups can be achieved using reducing agents such as sodium dithionite or zinc in acidic conditions, resulting in the formation of aromatic amines.
-
Substitution:
- The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium dithionite, zinc, acidic conditions.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products:
Oxidation Products: Quinones, hydroxylated derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry:
Dye Chemistry: The compound is extensively used in the synthesis of azo dyes, which are applied in textile, leather, and paper industries due to their bright colors and stability.
Biology:
Biological Staining: Azo dyes derived from this compound are used as biological stains in microscopy to highlight structures in biological tissues.
Medicine:
Pharmaceuticals: Some derivatives of this compound have been investigated for their potential use as therapeutic agents due to their antimicrobial and anti-inflammatory properties.
Industry:
Textiles: The compound is used to dye fabrics, providing vibrant and long-lasting colors.
Plastics: It is also used in coloring plastics and synthetic fibers.
Mécanisme D'action
Molecular Targets and Pathways:
- The compound exerts its effects primarily through its interaction with cellular components. In biological systems, the azo groups can interact with proteins and nucleic acids, leading to changes in their structure and function. The exact mechanism depends on the specific derivative and its target.
Comparaison Avec Des Composés Similaires
-
Benzoic acid, 2,2-(2,4(or 4,6)-dihydroxy-1,3-phenylene)bis(azo)bis-, linear:
- Similar in structure but lacks the branched alkyl chains, leading to different solubility and application properties.
-
Benzoic acid, 2,2-(2,4(or 4,6)-dihydroxy-1,3-phenylene)bis(azo)bis-, mixed C8-10-branched and linear:
- Contains shorter alkyl chains, affecting its physical properties and industrial applications.
Uniqueness:
- The mixed C11-14-branched and linear alkyl chains provide a balance between solubility and stability, making this compound particularly useful in applications requiring both properties. Its unique structure allows for a wide range of colors and improved fastness properties in dyes.
Benzoic acid, 2,2-(2,4(or 4,6)-dihydroxy-1,3-phenylene)bis(azo)bis-, mixed C11-14-branched and linear , highlighting its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Numéro CAS |
115340-73-3 |
|---|---|
Formule moléculaire |
C9H7ClO |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




